Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate
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Overview
Description
Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor in refluxing methanol for several hours . This reaction yields the desired isoxazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include catalysts like copper (I) or ruthenium (II) for cycloaddition reactions, and bases like potassium carbonate for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 5-hydroxy-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)8-6-4-5(11)2-3-7(6)14-10-8/h2-4,11H,1H3 |
InChI Key |
JOXAHXXHIXTWPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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